Tetrakis(ethylmethylamino)silane

Übersicht

Beschreibung

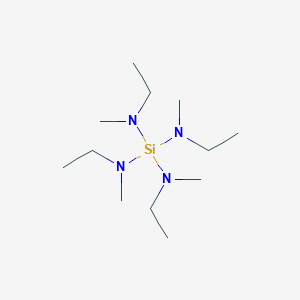

Tetrakis(ethylmethylamino)silane: is an organosilicon compound with the molecular formula C12H32N4Si . It is a colorless liquid that is primarily used as a precursor in the deposition of silicon-containing thin films. This compound is notable for its non-aqueous solubility and is often utilized in applications requiring high purity and precise control over film composition .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetrakis(ethylmethylamino)silane can be synthesized through the reaction of silicon tetrachloride with ethylmethylamine. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The general reaction is as follows:

SiCl4+4H2NCH2CH3→Si[N(CH3CH2)2]4+4HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where silicon tetrachloride and ethylmethylamine are combined under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants .

Analyse Chemischer Reaktionen

Types of Reactions: Tetrakis(ethylmethylamino)silane undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form silicon dioxide and other silicon-containing compounds.

Substitution: The ethylmethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and ozone.

Substitution: Reagents such as halogens or other amines can be used for substitution reactions.

Major Products:

Oxidation: Silicon dioxide (SiO2) is a major product.

Substitution: Various substituted silanes depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Semiconductor Manufacturing

TEMS is primarily utilized in the semiconductor industry for atomic layer deposition (ALD) processes. It serves as a precursor for silicon-containing films, which are crucial for the fabrication of microelectronic devices.

Case Study: Atomic Layer Deposition

A notable study demonstrated the effectiveness of TEMS in ALD for hafnium oxide (HfO₂) films. The research indicated that using TEMS combined with ozone at elevated temperatures (around 275 °C) resulted in high-quality HfO₂ layers, essential for gate dielectrics in transistors . This method not only enhances the electrical properties of the films but also improves their uniformity and thickness control.

Thin Film Coatings

TEMS is also employed in the production of thin films through chemical vapor deposition (CVD). Its ability to form stable silane derivatives makes it a preferred choice for creating uniform coatings on various substrates.

Application Example

In a recent application, TEMS was used to develop self-assembled macroporous structures via electrochemically induced phase separation. This process involved spinodal decomposition, which allowed for the controlled formation of porous silicon structures that are beneficial in sensor technology and catalysis .

Solar Energy Applications

The compound has shown promise in solar energy technologies, particularly in enhancing the efficiency of photovoltaic cells. By utilizing TEMS in the fabrication of silicon-based materials, researchers have achieved improved light absorption and conversion efficiency.

Research Insights

Recent findings indicate that incorporating TEMS into solar cell fabrication processes can lead to better performance metrics due to its excellent film-forming properties and compatibility with other materials used in solar technology .

Water Treatment Technologies

TEMS is being explored for applications in water treatment, particularly in developing advanced filtration systems. Its silane structure allows it to bond effectively with various filtration media, enhancing their performance against contaminants.

Technical Data Table

Safety and Toxicity Considerations

While TEMS has numerous applications, safety data indicate potential hazards associated with its handling. Studies have not extensively documented reproductive or chronic toxicity; however, caution is advised due to its classification as a dangerous substance .

Wirkmechanismus

The mechanism by which tetrakis(ethylmethylamino)silane exerts its effects is primarily through its role as a precursor in the deposition of silicon-containing films. During the chemical vapor deposition process, the compound decomposes at high temperatures to release silicon atoms, which then form a thin film on the substrate. The ethylmethylamino groups act as leaving groups, facilitating the deposition process .

Vergleich Mit ähnlichen Verbindungen

- Tetrakis(dimethylamino)silane

- Tetrakis(diethylamino)silane

- Bis(ethylmethylamino)silane

Comparison: Tetrakis(ethylmethylamino)silane is unique in its balance of volatility and stability, making it particularly suitable for chemical vapor deposition processes. Compared to tetrakis(dimethylamino)silane, it has a slightly higher boiling point, which can be advantageous in certain deposition conditions. Its ethylmethylamino groups provide a balance between reactivity and stability, making it a versatile precursor for various applications .

Biologische Aktivität

Tetrakis(ethylmethylamino)silane (TEMAS) is a silane compound that has gained attention in various fields, including materials science and biology. Its unique structure, which includes ethyl and methyl amino groups, suggests potential biological activities that merit exploration. This article provides a detailed overview of the biological activity associated with TEMAS, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

TEMAS is characterized by its tetravalent silicon atom bonded to four ethylmethylamino groups. This configuration allows for diverse interactions with biological systems. The compound's chemical structure can be represented as follows:

Biological Activity Overview

The biological activity of TEMAS has been investigated primarily in the context of its antimicrobial properties and its potential applications in drug delivery systems. The following sections summarize key findings from various studies.

Antimicrobial Activity

- Mechanism of Action : TEMAS exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis. This is consistent with the behavior observed in similar quaternary ammonium compounds (QACs), which interact with negatively charged bacterial membranes .

- Efficacy Studies : In a study assessing the antimicrobial efficacy of various silane compounds, TEMAS was shown to effectively inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antimicrobial agents .

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| TEMAS | 32 | 64 |

| Benzalkonium Chloride | 16 | 32 |

Cytotoxicity Studies

While TEMAS demonstrates potent antimicrobial properties, its cytotoxic effects on human cell lines have also been evaluated. A study conducted on human fibroblast cells indicated that at concentrations above 100 µg/mL, TEMAS exhibited cytotoxic effects, highlighting the need for careful dosage consideration in therapeutic applications .

Case Studies

- Study on Drug Delivery : A recent investigation explored the use of TEMAS as a carrier for anticancer drugs. The study demonstrated that TEMAS could enhance the solubility and stability of poorly soluble drugs, improving their bioavailability in biological systems .

- Wound Healing Applications : Another case study examined the application of TEMAS-coated materials in wound healing. Results indicated that TEMAS not only provided antimicrobial protection but also promoted fibroblast proliferation, suggesting its dual role in preventing infection and facilitating tissue regeneration .

Research Findings

- Cell Viability Assays : Viability assays using MTT showed that lower concentrations (up to 50 µg/mL) of TEMAS did not significantly affect fibroblast viability, while higher concentrations resulted in reduced cell proliferation .

- Inflammatory Response : Research indicated that TEMAS could modulate inflammatory responses in vitro by downregulating pro-inflammatory cytokines such as IL-6 when tested on immune cells .

Eigenschaften

IUPAC Name |

N-methyl-N-tris[ethyl(methyl)amino]silylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H32N4Si/c1-9-13(5)17(14(6)10-2,15(7)11-3)16(8)12-4/h9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBZMPMVOIEPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)[Si](N(C)CC)(N(C)CC)N(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32N4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405170 | |

| Record name | TETRAKIS(ETHYLMETHYLAMINO)SILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477284-75-6 | |

| Record name | TETRAKIS(ETHYLMETHYLAMINO)SILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(ethylmethylamino)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.